molecular formula C33H72Br2N2 B14121345 N,N,N',N'-Tetramethyl-N,N'-ditetradecylmethanediaminium bromide CAS No. 157782-12-2

N,N,N',N'-Tetramethyl-N,N'-ditetradecylmethanediaminium bromide

Cat. No.: B14121345
CAS No.: 157782-12-2
M. Wt: 656.7 g/mol
InChI Key: LZGNEQDPLXFULI-UHFFFAOYSA-L
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Description

N,N,N’,N’-Tetramethyl-N,N’-ditetradecylmethanediaminium bromide: is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and its antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetramethyl-N,N’-ditetradecylmethanediaminium bromide typically involves the quaternization of N,N,N’,N’-tetramethylmethanediamine with tetradecyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, the production of N,N,N’,N’-Tetramethyl-N,N’-ditetradecylmethanediaminium bromide is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-Tetramethyl-N,N’-ditetradecylmethanediaminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or halides. The reaction conditions often include aqueous or alcoholic solvents and mild heating.

    Ion-Exchange Reactions: These reactions occur in aqueous solutions where the bromide ion is exchanged with other anions like chloride or sulfate.

Major Products: The major products formed from these reactions include various substituted quaternary ammonium compounds and their corresponding anions.

Scientific Research Applications

Chemistry: N,N,N’,N’-Tetramethyl-N,N’-ditetradecylmethanediaminium bromide is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between aqueous and organic phases, enhancing reaction rates and yields.

Biology: In biological research, this compound is used as a disinfectant and antiseptic due to its antimicrobial properties. It is effective against a wide range of bacteria, fungi, and viruses.

Medicine: In the medical field, N,N,N’,N’-Tetramethyl-N,N’-ditetradecylmethanediaminium bromide is used in formulations for topical antiseptics and disinfectants. It is also explored for its potential in drug delivery systems due to its ability to interact with cell membranes.

Industry: Industrially, this compound is used in the formulation of detergents, fabric softeners, and antistatic agents. Its surfactant properties make it valuable in various cleaning and personal care products.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetramethyl-N,N’-ditetradecylmethanediaminium bromide involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis and death. This compound also interferes with microbial enzyme activity, further enhancing its antimicrobial efficacy.

Comparison with Similar Compounds

    N,N,N’,N’-Tetramethylethylenediamine: This compound is structurally similar but lacks the long alkyl chains, making it less effective as a surfactant.

    Cetyltrimethylammonium Bromide: This compound has a similar quaternary ammonium structure but with a different alkyl chain length, affecting its surfactant properties and applications.

Uniqueness: N,N,N’,N’-Tetramethyl-N,N’-ditetradecylmethanediaminium bromide is unique due to its specific combination of quaternary ammonium structure and long alkyl chains. This combination provides it with superior surfactant properties and a broad spectrum of antimicrobial activity, making it highly versatile in various applications.

Properties

CAS No.

157782-12-2

Molecular Formula

C33H72Br2N2

Molecular Weight

656.7 g/mol

IUPAC Name

[dimethyl(tetradecyl)azaniumyl]methyl-dimethyl-tetradecylazanium;dibromide

InChI

InChI=1S/C33H72N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-34(3,4)33-35(5,6)32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-33H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

LZGNEQDPLXFULI-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)C[N+](C)(C)CCCCCCCCCCCCCC.[Br-].[Br-]

Origin of Product

United States

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